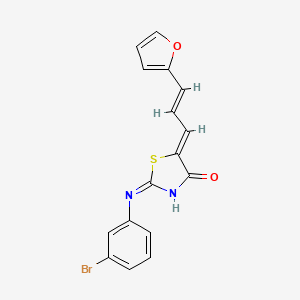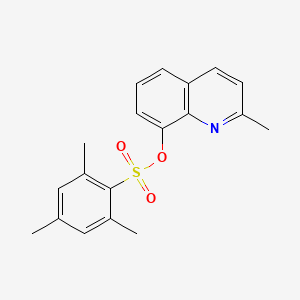)amin e](/img/structure/B12125645.png)
[(2,5-Dichloro-4-methoxyphenyl)sulfonyl](2,2,6,6-tetramethyl(4-piperidyl))amin e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a sulfonyl group attached to a dichloromethoxyphenyl ring and a tetramethylpiperidyl amine moiety, making it a subject of interest in synthetic chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine typically involves multiple steps, starting with the preparation of the dichloromethoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2,2,6,6-tetramethyl-4-piperidylamine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction parameters and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): Known for its use as a radical scavenger and oxidation catalyst.
2,2,6,6-Tetramethyl-4-piperidone: Used in organic synthesis and as a precursor for other chemical compounds.
Uniqueness
(2,5-Dichloro-4-methoxyphenyl)sulfonyl)amine stands out due to its unique combination of a sulfonyl group and a tetramethylpiperidyl amine moiety.
Properties
Molecular Formula |
C16H24Cl2N2O3S |
|---|---|
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2,5-dichloro-4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H24Cl2N2O3S/c1-15(2)8-10(9-16(3,4)20-15)19-24(21,22)14-7-11(17)13(23-5)6-12(14)18/h6-7,10,19-20H,8-9H2,1-5H3 |
InChI Key |
YUISJGWPRHLYEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125566.png)
![2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12125568.png)
![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
![6-phenyl-2-pyridin-3-yl-2,3,4a,7a-tetrahydro-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125577.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B12125583.png)

![2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
![propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
![6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B12125606.png)
![4-bromo-N-[3-(3,4-dihydroisoquinolin-2(1H)-yl)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12125613.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125619.png)

![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

